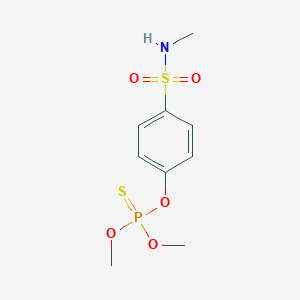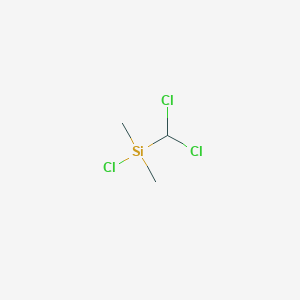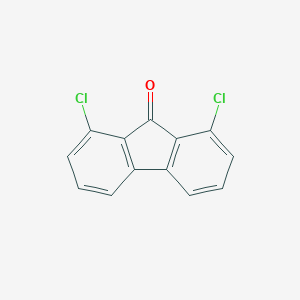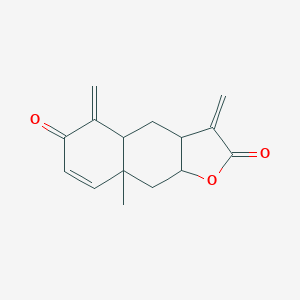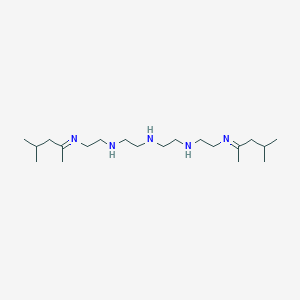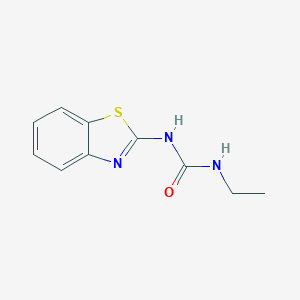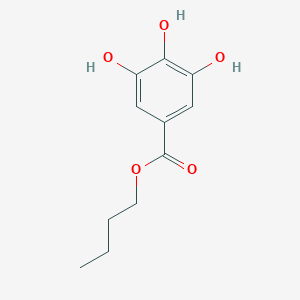
Butyl gallate
Descripción general
Descripción
Butyl gallate, a derivative of gallic acid, is a compound that has been extensively studied for its properties and applications. It is known for its antioxidant capabilities and is commonly used in various industries, including cosmetics and food preservation. The compound's interaction with biological systems, such as its binding to plant mitochondria, has been a subject of research, indicating its potential role in modulating respiratory pathways . The molecular structure of butyl gallate includes a 3,4,5-trihydroxybenzoic acid moiety esterified with a butyl group, which contributes to its chemical behavior and physical properties .
Synthesis Analysis
The synthesis of butyl gallate has been achieved through various catalytic methods. Gallium sulfate has been used as an efficient, economical, and environmentally friendly catalyst to synthesize butyl paraben, a related ester, which suggests potential for similar catalysis in butyl gallate synthesis . Nanometer solid super-acid SO4^2-/Fe2O3 has also been employed to catalyze the esterification of gallic acid with butyl alcohol, yielding butyl gallate under optimized conditions . Additionally, phosphato-molybdic acid and phosphato-tungstic acid have been investigated as catalysts for the esterification process, with the latter showing superior performance . Microwave irradiation has been utilized as well, indicating a modern approach to synthesizing esters like iso-butyl gallate, which could be adapted for butyl gallate .
Molecular Structure Analysis
The molecular structure of butyl gallate has been characterized by its planar conformation and the presence of intramolecular hydrogen bonds between hydroxyl groups. The crystal structure is further stabilized by stacking interactions between gallate head groups and hydrophobic interactions between alkyl groups . This arrangement of functional groups and the overall geometry of the molecule are crucial for its chemical reactivity and interaction with other molecules.
Chemical Reactions Analysis
Butyl gallate participates in various chemical reactions, primarily due to its antioxidant properties. It has been studied in the context of binding to plant mitochondria, where it interacts with the cyanide-resistant respiratory pathway, suggesting a specific binding site that may be involved in the modulation of this pathway . The compound's reactivity has also been analyzed using voltammetric methods, which provide insights into its electrochemical behavior and potential for quantitative analysis in complex mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl gallate have been explored through different analytical techniques. Its quantitative determination in complex matrices like cosmetics has been achieved using three-dimensional fluorescence coupled with second-order calibration, demonstrating its detectability even in the presence of interfering substances . The voltammetric behavior of butyl gallate has been characterized in an acidic acetonitrile-water medium, which is relevant for its determination in various products . The compound's solubility, stability, and interaction with other substances are essential for its application as an antioxidant in different industrial sectors.
Aplicaciones Científicas De Investigación
Antibiofilm Agents
- Scientific Field: Microbiology
- Application Summary: Alkyl gallates, including butyl gallate, have been found to inhibit biofilm formation . Biofilms are microorganisms embedded in a polymer-rich matrix, contributing to a variety of infections and increasing antimicrobial resistance .
- Methods of Application: The studies reveal that alkyl gallates prevent biofilm development and eradicate mature biofilms through mechanisms that suppress the synthesis of the extracellular polymeric matrix, inhibit quorum-sensing signaling, and alter the microbial cell membrane .
- Results or Outcomes: The effects are stronger the greater the length of the alkyl chain. Moreover, the alkyl gallates’ preventive activity against biofilm formation occurs at doses below the minimum inhibitory concentration . More importantly, combining alkyl gallates with antimicrobials or blue-light irradiation produces a synergistic effect on the inhibition of biofilm formation .
Inhibition of the Alternative Pathway in Mung Bean Mitochondria
- Scientific Field: Plant Physiology
- Application Summary: Butyl gallate has been studied for its binding to isolated mung bean mitochondria, specifically in relation to the inhibition of the alternative pathway .
- Methods of Application: The study involved the binding of radioactively labeled butyl gallate to sucrose gradient-purified mung bean mitochondria .
- Results or Outcomes: The results showed that the binding of butyl gallate to the mitochondria consisted of both reversible and irreversible components. The reversible component bound with a dissociation constant of approximately 1 micromolar, which was comparable to the observed inhibition constant for the inhibition of the alternative pathway by butyl gallate .
Anti-bacterial and Anti-viral Agents
- Scientific Field: Pharmacology
- Application Summary: Alkyl gallates, including butyl gallate, are anticipated for their use as anti-bacterial and anti-viral agents . Their pharmacological activities depend on their alkyl chain length .
- Methods of Application: The pharmacological activity of alkyl gallates increases concomitantly with their alkyl chain length. Therefore, their activity has been attributed to their surfactant-like effects, which can induce lipid membrane disruption and membrane protein inactivation .
- Results or Outcomes: More hydrophobic species with longer alkyl chains, e.g. dodecyl gallate and stearyl gallate, do not function as anti-bacterial agents, suggesting an unknown factor that determines the cutoff point for activity .
Enhancement of Antibiofilm Activity
- Scientific Field: Microbiology
- Application Summary: Some alkyl gallates, including butyl gallate, have been found to influence the antibiofilm activity of nisin .
- Methods of Application: The study involved the investigation of the effects of various alkyl gallates on the antibiofilm activity of nisin .
- Results or Outcomes: Butyl gallate, octyl gallate, and stearyl gallate did not change the activity, whereas ethyl gallate, propyl gallate, and lauryl gallate rather enhanced biofilm production, indicating that these compounds are antagonistic to the activity of nisin .
Membrane Binding Properties
- Scientific Field: Biochemistry
- Application Summary: Alkyl gallates, including butyl gallate, are anticipated for their use as anti-bacterial and anti-viral agents . Their pharmacological activities depend on their alkyl chain length .
- Methods of Application: The study investigated the membrane binding properties of a series of alkyl gallates using fluorescence measurement . Membrane binding of the alkyl gallates increased concomitantly with increasing alkyl chain length, except for cetyl gallate and stearyl gallate .
- Results or Outcomes: Dynamic light scattering revealed that alkyl gallates with a long alkyl chain are prone to self-association in the solution . Membrane binding abilities of the alkyl gallates are correlated with anti-bacterial and anti-virus activities .
Safety And Hazards
Direcciones Futuras
Alkyl gallates, including Butyl Gallate, have shown potential as antibiofilm agents . They have been found to inhibit biofilm formation at doses below the minimum inhibitory concentration . Combining alkyl gallates with antimicrobials or blue-light irradiation has been suggested as a potential treatment for infections and a way to overcome microbial resistance .
Propiedades
IUPAC Name |
butyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPOEBVTQYAOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148490 | |
| Record name | n-Butyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl gallate | |
CAS RN |
1083-41-6 | |
| Record name | Butyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL GALLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



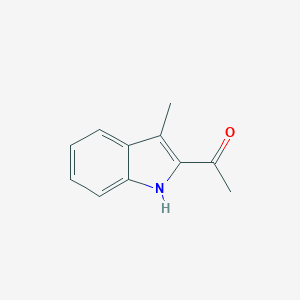
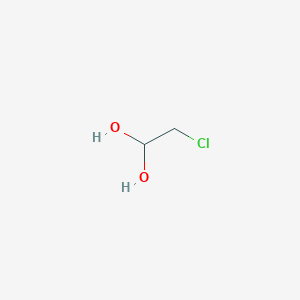
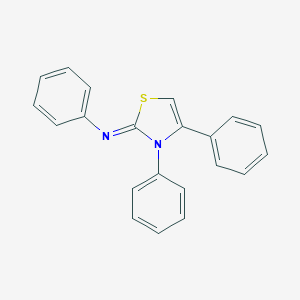
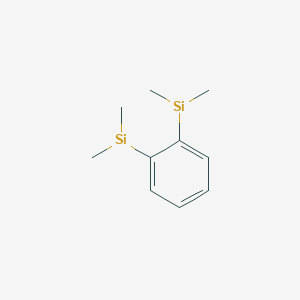
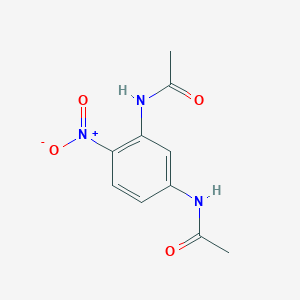
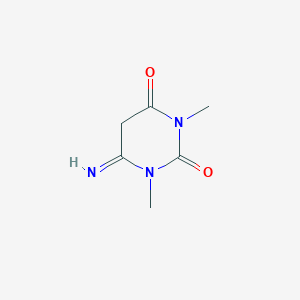
![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
